

Spectral Characteristics of Mordant Black PV: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mordant Black PV*

Cat. No.: *B12385984*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of **Mordant Black PV**, also known as C.I. Mordant Black 9 and Chrome Black PV (CAS Number: 2052-25-7).^{[1][2]} Aimed at researchers, scientists, and professionals in drug development, this document summarizes the available spectral data, outlines detailed experimental protocols for spectral analysis, and explores the potential applications of this and related azo dyes in biomedical research. While primarily used in the textile and leather industries, the unique photophysical properties of azo dyes suggest their potential utility in areas such as biosensor development and cellular imaging.^{[3][4][5]} This guide consolidates the existing knowledge to facilitate further research and application development.

Introduction to Mordant Black PV

Mordant Black PV (C.I. Mordant Black 9) is a monoazo dye belonging to the mordant class of colorants. These dyes require a mordant, typically a metal ion, to bind to the substrate, forming a coordination complex that enhances the fastness of the color. The chemical structure of **Mordant Black PV**, sodium 3-[(1,5-dihydroxy-2-naphthalenyl)azo]-4-hydroxybenzenesulfonate, features an azo group (-N=N-) which acts as the primary chromophore, responsible for its color. The molecule also contains hydroxyl and sulfonic acid groups that can participate in chelation with metal ions.

While its established applications are predominantly industrial, the rich photophysical properties of the azo dye class, including strong absorbance and potential for fluorescence

quenching, make them interesting candidates for biomedical and pharmaceutical research. This guide will focus on the spectral characteristics that are pertinent to such advanced applications.

Spectral Properties of Mordant Black PV

The color and spectral properties of **Mordant Black PV** are influenced by its molecular structure and the surrounding chemical environment, including the solvent and pH.

UV-Visible Absorption Characteristics

Mordant Black PV is soluble in water, presenting a bordeaux red solution, and is also soluble to some extent in ethanol and cellosolve, yielding a red solution. It is only slightly soluble in acetone. The color of the dye solution is sensitive to pH, appearing as a wine red color in the presence of concentrated hydrochloric acid and shifting to a red wine color with the addition of concentrated sodium hydroxide solution.

Specific quantitative data on the absorption maxima (λ_{max}) and molar absorptivity (ϵ) of **Mordant Black PV** in a range of solvents is not extensively documented in readily available literature. However, based on the general behavior of related azo dyes, the following characteristics can be expected:

- **Solvatochromism:** The position of the absorption maximum of azo dyes is often dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited electronic states of the dye molecule. For similar aminoazobenzene dyes, a bathochromic shift (shift to longer wavelengths) of the absorption maxima is observed in solvents with higher proton acceptor ability and dipolarity/polarizability.
- **Effect of pH:** The absorption spectrum of azo dyes containing acidic or basic functional groups is typically pH-dependent. The protonation or deprotonation of these groups can alter the electronic distribution within the chromophore, leading to shifts in the absorption maxima.

Table 1: Summary of Expected Spectral Characteristics of **Mordant Black PV**

Property	Description	Anticipated Value/Behavior
Chemical Name	C.I. Mordant Black 9, Chrome Black PV	Sodium 3-[(1,5-dihydroxy-2-naphthalenyl)azo]-4-hydroxybenzenesulfonate
CAS Number	2052-25-7	-
Molecular Formula	$C_{16}H_{11}N_2NaO_6S$	-
Appearance	Black powder	-
Solubility	In Water	Bordeaux red solution
In Ethanol	Red solution	
In Acetone	Slightly soluble	
UV-Vis λ_{max}	Solvent Dependent	Expected to show solvatochromism. Specific values are not readily available in the literature. For similar azo dyes, λ_{max} can range from 400 nm to over 600 nm depending on the solvent and substituents.
Molar Absorptivity (ϵ)	-	For many azo dyes, molar absorptivity is high, often in the range of 10^4 to 10^5 L mol $^{-1}$ cm $^{-1}$.
Fluorescence	-	Azo dyes are generally non-fluorescent or weakly fluorescent and are often used as quenchers in fluorescence-based assays.

Experimental Protocols for Spectral Analysis

The following protocols provide a general framework for the spectral characterization of **Mordant Black PV** and other azo dyes.

Preparation of Stock Solutions

- Accurately weigh a precise amount of **Mordant Black PV** powder using an analytical balance.
- Dissolve the dye in a Class A volumetric flask using the desired solvent (e.g., ultrapure water, ethanol, DMSO) to prepare a stock solution of a known concentration (e.g., 1 mM).
- Ensure complete dissolution, using sonication if necessary. Store the stock solution in the dark to prevent photodegradation.

UV-Visible Absorption Spectroscopy

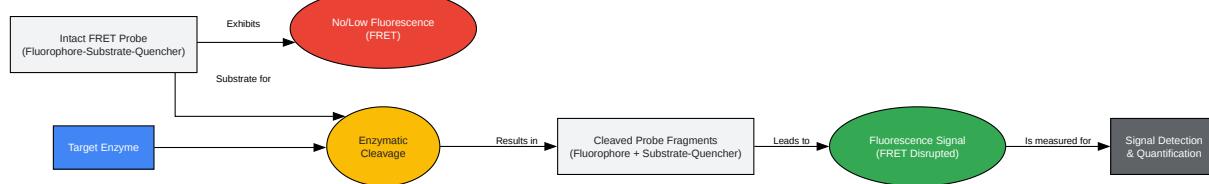
- Use a calibrated dual-beam UV-Visible spectrophotometer.
- Prepare a series of dilutions of the **Mordant Black PV** stock solution in the solvent of interest to cover a range of concentrations (e.g., 1 μ M to 50 μ M).
- Record the absorption spectrum of each solution over a wavelength range of at least 250-700 nm, using the pure solvent as a blank.
- Identify the wavelength of maximum absorbance (λ_{max}).
- To determine the molar absorptivity (ϵ), plot the absorbance at λ_{max} against the concentration of the dye. According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be the molar absorptivity.

Investigation of Solvatochromism

- Prepare solutions of **Mordant Black PV** at a constant concentration in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).
- Record the UV-Visible absorption spectrum for each solution.

- Tabulate the λ_{max} values for each solvent and correlate them with solvent polarity parameters (e.g., dielectric constant, Reichardt's dye ET(30) scale).

Investigation of pH Effects


- Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).
- Add a constant aliquot of a concentrated **Mordant Black PV** stock solution to each buffer to achieve the same final dye concentration.
- Record the UV-Visible absorption spectrum for each solution.
- Plot the absorbance at specific wavelengths against the pH to determine any pKa values associated with the dye's functional groups.

Potential Biomedical Applications

While **Mordant Black PV** itself is not widely cited in biomedical literature, the broader class of azo dyes possesses properties that make them suitable for various research and diagnostic applications.

Azo Dyes as Quenchers in FRET-Based Biosensors

Many azo dyes are efficient quenchers of fluorescence. This property can be exploited in the design of Förster Resonance Energy Transfer (FRET) based biosensors. In such a sensor, a fluorescent donor is linked to an azo dye acceptor via a substrate that can be cleaved by a specific enzyme. In the intact state, the azo dye quenches the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to an increase in fluorescence. This "turn-on" signal can be used to detect and quantify enzymatic activity.

[Click to download full resolution via product page](#)

A conceptual workflow for a FRET-based biosensor using an azo dye as a quencher.

Azo Dyes in Cellular Imaging and Staining

Mordant dyes have historically been used in histology for staining tissues for microscopic examination. The interaction of the dye and mordant with cellular components can provide contrast for visualizing specific structures. While less common in modern live-cell imaging, the development of novel azo dyes with specific targeting moieties could open up new possibilities for cellular and subcellular staining. Some azo compounds have been investigated for their use in cellular staining to visualize cellular components and metabolic processes.

Conclusion

Mordant Black PV (C.I. Mordant Black 9) is a monoazo dye with spectral properties that are sensitive to its environment. While detailed quantitative spectral data in a variety of solvents is not extensively published, this guide provides a framework for its systematic characterization. The broader class of azo dyes, to which **Mordant Black PV** belongs, exhibits photophysical properties that are of significant interest to the biomedical and drug development communities, particularly in the design of biosensors and imaging agents. Further research into the specific characteristics and potential functionalization of **Mordant Black PV** could unlock its potential for these advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Mordant Black 9 – Wikipedia [\[de.wikipedia.org\]](https://de.wikipedia.org)
- 3. Biomedical Applications of Aromatic Azo Compounds - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. irep.iium.edu.my [irep.iium.edu.my]
- 5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectral Characteristics of Mordant Black PV: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12385984#spectral-characteristics-of-mordant-black-pv\]](https://www.benchchem.com/product/b12385984#spectral-characteristics-of-mordant-black-pv)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com